2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
CAS No.: 868967-98-0
Cat. No.: VC6463683
Molecular Formula: C17H11ClFN5S
Molecular Weight: 371.82
* For research use only. Not for human or veterinary use.
![2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine - 868967-98-0](/images/structure/VC6463683.png)
CAS No. | 868967-98-0 |
---|---|
Molecular Formula | C17H11ClFN5S |
Molecular Weight | 371.82 |
IUPAC Name | 6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-16-8-7-15-21-22-17(24(15)23-16)14-6-1-2-9-20-14/h1-9H,10H2 |
Standard InChI Key | BCVABUXAUUEWPV-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F |
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₇H₁₁ClFN₅S, with a molecular weight of 371.82 g/mol. Its IUPAC name, 6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl- triazolo[4,3-b]pyridazine, reflects the integration of three heterocyclic systems:
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A 2-pyridyl group at position 3.
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A 2-chloro-6-fluorobenzylsulfanyl moiety at position 6.
The SMILES string (C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F
) and InChIKey (BCVABUXAUUEWPV-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity and stereoelectronic properties.
Table 1: Key Physicochemical Properties
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound are unavailable, related triazolo[4,3-b]pyridazines exhibit planar fused-ring systems with bond lengths and angles consistent with aromatic heterocycles . The ³¹P NMR chemical shifts of analogous phosphonylated derivatives range from δ 18–23 ppm, suggesting moderate electron-withdrawing effects from the triazole ring . For this compound, the absence of phosphorus limits direct comparisons, but ¹H NMR would likely reveal distinct aromatic protons and methylene signals (δ ~3.5–4.2 ppm) coupled to sulfur.
Synthesis and Structural Elaboration
Synthetic Pathways
The synthesis of 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)pyridine involves multi-step strategies common to triazolopyridazine derivatives :
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Core Formation: Cyclocondensation of hydrazinylpyridines with electrophilic reagents to construct the triazolo[4,3-b]pyridazine scaffold. For example, 2-hydrazinylpyridines may react with α,β-unsaturated carbonyl compounds or halides to form the triazole ring via nucleophilic addition-cyclization sequences .
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Functionalization:
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Sulfanyl Incorporation: Thioether linkage at position 6 via nucleophilic substitution between a chloropyridazine intermediate and 2-chloro-6-fluorobenzylthiol.
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Pyridyl Substitution: Suzuki-Miyaura coupling or direct cyclization with pre-functionalized pyridine precursors to install the 2-pyridyl group at position 3.
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Table 2: Representative Synthetic Steps for Analogous Compounds
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Triazole cyclization | Hydrazine, K₂CO₃, RT to 60°C | 75–90% | |
Sulfanyl introduction | Benzylthiol, DMF, 80°C | 65% | |
Pyridyl coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 82% |
Compound | Target | IC₅₀/EC₅₀ | Reference |
---|---|---|---|
3-(4-Fluorophenyl) derivative | Staphylococcus aureus | 2.1 µM | |
6-Methoxy analog | GABA-A receptor | 0.8 µM | |
Phosphonylated derivative | CDK4 | 120 nM |
Structure-Activity Relationships (SAR)
Critical SAR features for triazolopyridazines include:
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Position 3 Substituents: Bulky aryl groups (e.g., pyridyl) enhance target affinity and metabolic stability.
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Position 6 Modifications: Electrophilic groups (e.g., sulfanyl) improve membrane penetration and covalent binding potential.
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Halogen Effects: Chloro and fluoro atoms at ortho positions increase lipophilicity and π-stacking interactions .
Applications and Future Directions
Therapeutic Prospects
The compound’s structural features align with leads in oncology, infectious diseases, and CNS disorders:
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Anticancer Agents: Potential kinase inhibition via ATP-binding site competition.
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Antibacterials: Targeting Gram-positive pathogens through gyrase inhibition.
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Neurotherapeutics: Modulation of ionotropic receptors for seizure control.
Industrial and Material Science Applications
Beyond pharmacology, triazolopyridazines serve as ligands in catalysis and electron-transport materials in OLEDs . The sulfanyl group in this compound could anchor metal nanoparticles or facilitate charge transfer in optoelectronic devices.
Research Gaps and Opportunities
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ADMET Profiling: No data exist on solubility, permeability, or cytochrome P450 interactions.
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Target Deconvolution: High-throughput screening and proteomic studies are needed to identify molecular targets.
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Synthetic Scalability: Optimizing yields for gram-scale production remains unexplored.
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